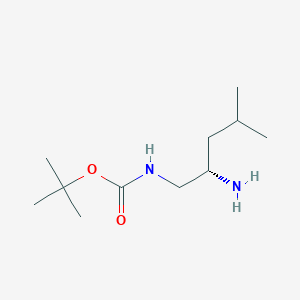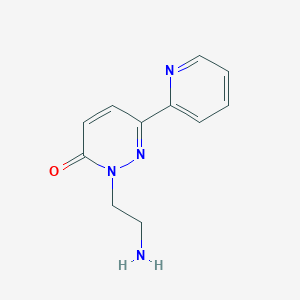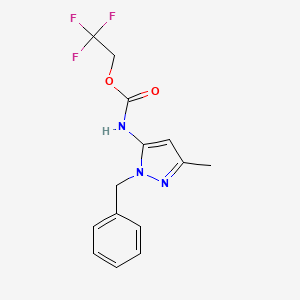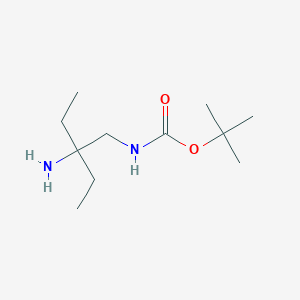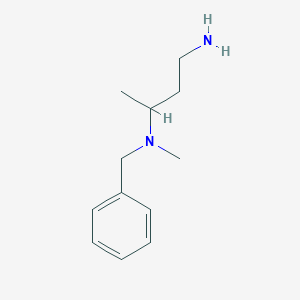
(4-Aminobutan-2-yl)(benzyl)methylamine
説明
“(4-Aminobutan-2-yl)(benzyl)methylamine” is a chemical compound with the CAS Number: 1082818-41-4 . It has a molecular weight of 192.3 and its IUPAC name is N3-benzyl-N~3~-methyl-1,3-butanediamine .
Molecular Structure Analysis
The InChI code for “(4-Aminobutan-2-yl)(benzyl)methylamine” is 1S/C12H20N2/c1-11(8-9-13)14(2)10-12-6-4-3-5-7-12/h3-7,11H,8-10,13H2,1-2H3 . This indicates that the molecule consists of 12 carbon atoms, 20 hydrogen atoms, and 2 nitrogen atoms.Physical And Chemical Properties Analysis
“(4-Aminobutan-2-yl)(benzyl)methylamine” is a liquid at room temperature .科学的研究の応用
Toward Nitroxide-Mediated Photopolymerization
A study by Guillaneuf et al. (2010) introduced a novel alkoxyamine bearing a chromophore group, which under UV irradiation generates alkyl and nitroxide radicals. This compound shows promise in nitroxide-mediated photopolymerization (NMP2), offering a new approach to controlled polymerization processes (Guillaneuf et al., 2010).
Aminolysis in Cyclopentano-Phosphatidylethanolamines Synthesis
Pajouhesh and Hancock (1984) explored the use of N-benzyl-N-methylamine in the amination of bromoethylester of cyclopentano-phosphatidic acid. This method demonstrates a successful synthesis approach, highlighting the compound's potential in creating specific phospholipid molecules (Pajouhesh & Hancock, 1984).
Cancer Therapy and Imaging
Martin et al. (2001) investigated N-benzyl derivatives of polyamines as vectors for boron and fluorine for applications in cancer therapy (boron neutron capture therapy, BNCT) and tumor imaging via positron emission tomography (PET). This research highlights the compound's utility in medical diagnostics and therapeutic interventions (Martin et al., 2001).
Antiamnestic Activity of Derivatives
A study focused on the antiamnestic activity of new derivatives of 4-aminobutanoic acid, highlighting the potential of certain compounds, including modifications with benzyl and methyl radicals, for enhancing cognitive functions or treating memory impairment (Міщенко et al., 2021).
NMDA Receptor Antagonists
Research on benzyl-polyamines demonstrated their effectiveness as potent N-methyl-D-aspartate (NMDA) receptor antagonists, indicating potential applications in neurological research and therapeutic interventions for conditions mediated by NMDA receptor activity (Igarashi et al., 1997).
Safety And Hazards
“(4-Aminobutan-2-yl)(benzyl)methylamine” is classified as dangerous according to GHS (Globally Harmonized System of Classification and Labelling of Chemicals) pictograms . It is harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
3-N-benzyl-3-N-methylbutane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-11(8-9-13)14(2)10-12-6-4-3-5-7-12/h3-7,11H,8-10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDNYWBJWULGKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)N(C)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminobutan-2-yl)(benzyl)methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



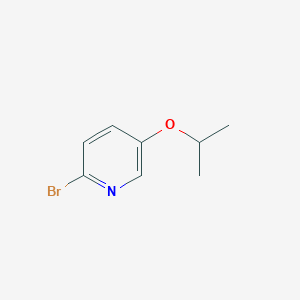
![N-[2-(aminosulfonyl)phenyl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B1524848.png)
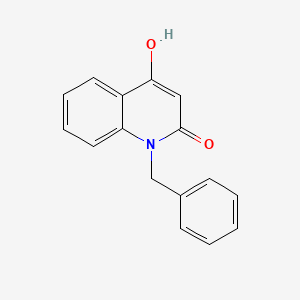
![2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid](/img/structure/B1524850.png)
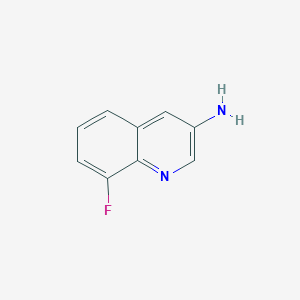
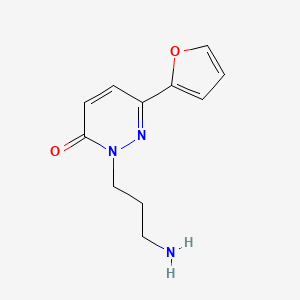
![Tert-butyl 4-[(dimethylcarbamoyl)methyl]piperidine-1-carboxylate](/img/structure/B1524855.png)
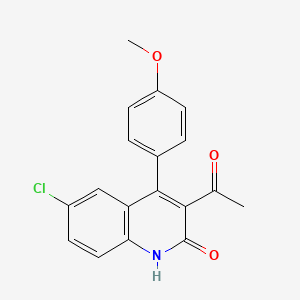
![3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid](/img/structure/B1524859.png)
![2-Chloro-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B1524860.png)
